(4E)-2-fluoro-5-phenylpent-4-enoic acid

Overview

Description

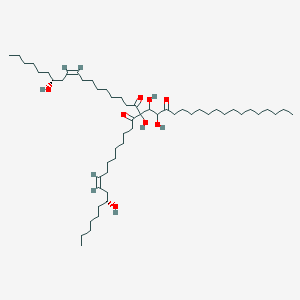

(4E)-2-Fluoro-5-phenylpent-4-enoic acid, also known as 4F-PPA, is a synthetic compound that has been studied for its potential applications in the pharmaceutical and biomedical fields. The compound is a fluorinated derivative of the non-fluorinated pentenoic acid, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Fluorescent Probes in Biomedical Research

(4E)-2-fluoro-5-phenylpent-4-enoic acid can be utilized in the design and synthesis of fluorescent probes. These probes are pivotal in biomedical research for detecting biomolecules or molecular activities within cells through fluorescence signals . The compound’s structure could be tailored to improve the probes’ sensitivity and selectivity, which is crucial for non-invasive imaging techniques.

Environmental Monitoring

The compound’s potential for creating sensitive and selective fluorescent probes makes it valuable for environmental monitoring . It can be engineered to detect specific environmental pollutants at low concentrations, aiding in the early detection of contaminants in water and soil.

Food Safety Analysis

In the field of food safety, fluorescent probes derived from (4E)-2-fluoro-5-phenylpent-4-enoic acid can be developed to monitor the presence of harmful substances . These probes can be designed to react with specific foodborne pathogens or toxins, providing a rapid and reliable method for ensuring food quality.

Nanocrystal Synthesis

This compound may serve as a precursor in the synthesis of nanocrystals, which have applications in materials science and nanotechnology . The unique properties of nanocrystals, such as size-dependent optical and electronic characteristics, can be harnessed for various technological advancements.

Development of Organic Small Molecule Fluorescent Probes

The acid can be a key ingredient in the development of organic small molecule fluorescent probes. These probes have wide-ranging applications, including the study of dynamic biological processes and the development of new diagnostic methods .

Synthesis of Advanced Materials

The structural attributes of (4E)-2-fluoro-5-phenylpent-4-enoic acid make it suitable for the synthesis of advanced materials with specific optical properties. These materials can be used in the creation of novel sensors and devices with enhanced performance .

Pharmaceutical Research

In pharmaceutical research, the compound can be employed to create molecular frameworks that interact with biological targets. This interaction can be visualized using fluorescence, aiding in the discovery and development of new drugs .

Chemical Sensing Technologies

Lastly, (4E)-2-fluoro-5-phenylpent-4-enoic acid can be incorporated into chemical sensors. These sensors can be designed to detect changes in chemical environments, which is beneficial for industrial process monitoring and safety applications .

properties

IUPAC Name |

(E)-2-fluoro-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2,(H,13,14)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVSBVNJZSIEPW-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-2-fluoro-5-phenylpent-4-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1484502.png)

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)

![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)

![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)

![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)

![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)

![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)